Structural Core Differentiation: Piperazine-1,4-Dicarboxamide Bridge vs. Urea Core in Impurity III
The target compound (Impurity V, CAS 1126432-68-5) possesses a central piperazine-1,4-dicarboxamide core bridging two 2-(phenylthio)phenyl moieties, giving a molecular weight of 540.7 Da (C₃₀H₂₈N₄O₂S₂). Its closest structural analog, N,N'-bis[2-(phenylthio)phenyl]urea (Impurity III, CAS 102893-57-2), replaces the entire piperazine-dicarboxamide bridge with a single urea carbonyl linker, reducing the molecular weight to 428.6 Da (C₂₅H₂₀N₂OS₂)—a difference of 112.1 Da [1]. This structural divergence was confirmed in the same study by independent synthesis, co-injection HPLC, and full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) for both compounds [1].
| Evidence Dimension | Molecular weight and core scaffold identity |
|---|---|
| Target Compound Data | 540.7 Da; piperazine-1,4-dicarboxamide core; C₃₀H₂₈N₄O₂S₂ |
| Comparator Or Baseline | Impurity III (N,N'-bis[2-(phenylthio)phenyl]urea, CAS 102893-57-2): 428.6 Da; urea core; C₂₅H₂₀N₂OS₂ |
| Quantified Difference | ΔMW = 112.1 Da; different core heteroatom count (N₄O₂ vs. N₂O); different elemental composition |
| Conditions | Structural assignment by ¹H NMR, ¹³C NMR, MS (ESI), and IR spectroscopy; identity confirmed by independent synthesis and co-injection HPLC (Stolarczyk et al., Pharm Dev Technol, 2009) |
Why This Matters
The 112.1 Da mass difference enables unambiguous discrimination by LC-MS in complex impurity mixtures, and the distinct core scaffold produces different UV chromophore characteristics and retention times, making the two reference standards non-interchangeable for peak identification in HPLC methods.
- [1] Stolarczyk EU, Kaczmarek Ł, Eksanow K, Kubiszewski M, Glice M, Kutner A. Identification and characterization of potential impurities of quetiapine fumarate. Pharm Dev Technol. 2009;14(1):27-37. doi:10.1080/10837450802409388. PMID: 18815940. View Source
